2-azido-N'-hydroxyethanimidamide
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Overview
Description
2-azido-N’-hydroxyethanimidamide is an organic compound that features an azido group (-N₃) and a hydroxyimino group (-C=N-OH) attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N’-hydroxyethanimidamide typically involves the introduction of the azido group into the ethanimidamide structure. One common method is the reaction of ethanimidamide with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-azido-N’-hydroxyethanimidamide may involve continuous-flow processes to ensure safety and efficiency. The use of continuous-flow reactors allows for better control over reaction conditions and minimizes the risks associated with handling azides, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
2-azido-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Triphenylphosphine (PPh₃), dithiothreitol (DTT)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products Formed
Reduction: Amines
Cycloaddition: Triazoles
Scientific Research Applications
2-azido-N’-hydroxyethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-N’-hydroxyethanimidamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful for labeling and tracking biomolecules in biological systems . Additionally, the reduction of the azido group to an amine can lead to the formation of functionalized molecules with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2-azido-N,N-dimethylethanamine: Similar structure but with dimethyl substitution on the ethanamine backbone.
2-azido-1,3-dimethylimidazolinium: Contains an imidazolinium ring with azido substitution.
Uniqueness
2-azido-N’-hydroxyethanimidamide is unique due to the presence of both the azido and hydroxyimino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Properties
CAS No. |
67015-10-5 |
---|---|
Molecular Formula |
C2H5N5O |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
2-azido-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H5N5O/c3-2(6-8)1-5-7-4/h8H,1H2,(H2,3,6) |
InChI Key |
FOTOYHFPKURHNE-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)N=[N+]=[N-] |
Canonical SMILES |
C(C(=NO)N)N=[N+]=[N-] |
Origin of Product |
United States |
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